(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound characterized by its unique structural features It contains a phthalimide moiety, a benzo[d]thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with a benzo[d]thiazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different isomers or derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a different isomer
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds containing the phthalimide moiety, such as thalidomide, share structural similarities.
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole are structurally related due to the benzo[d]thiazole ring.
Uniqueness
What sets (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide apart is the combination of the phthalimide and benzo[d]thiazole moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-12(2)17-15(9-11)22(3)20(27-17)21-16(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPGOWICWCNZKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.